molecular formula C17H11F3N2O2S3 B2650631 (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 637318-26-4

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2650631
CAS RN: 637318-26-4
M. Wt: 428.46
InChI Key: CVFRXVUUPONSOU-MDWZMJQESA-N
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Description

“(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide” is a chemical compound with the molecular formula C17H11F3N2O2S3 . It’s available for purchase from various chemical suppliers.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be found in chemical databases. These may include properties like melting point, boiling point, solubility, and more .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Thiazolidinone derivatives exhibit significant antimicrobial activity against a spectrum of bacteria, including Mycobacterium tuberculosis, non-tuberculous mycobacteria, and methicillin-resistant Staphylococcus aureus, with specific compounds showing minimum inhibitory concentrations (MIC) in the low micromolar range. These compounds also display marginal activity against Gram-negative and fungal pathogens, suggesting their potential as targeted antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
  • Novel thiazolidin-4-one derivatives have been evaluated for their antimicrobial properties, showing potent antibacterial and antifungal activities. This includes effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, indicating the potential of these compounds for broad-spectrum antimicrobial applications (Baviskar, Khadabadi, & Deore, 2013).

Anti-inflammatory Activity

  • Certain derivatives have demonstrated significant anti-inflammatory activity in experimental models, suggesting their utility in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This includes compounds synthesized through reactions involving salicylic aldehydes and focused on the 4-thiazolidinone core for their structural modifications (Golota et al., 2015).

Anticancer Activity

  • A number of thiazolidinone derivatives have been evaluated for their antitumor activity, with some compounds showing potential against approximately 60 human tumor cell lines. This highlights the possibility of using these compounds in anticancer therapies, emphasizing the need for further investigation to fully understand their mechanism of action and therapeutic potential (Yurttaş, Tay, & Demirayak, 2015).

Antifibrotic and Antioxidant Actions

  • The antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives have been assessed, with specific compounds identified as candidates for further testing due to their significant reduction in fibroblast viability without possessing anticancer effects. This suggests their potential in treating fibrosis-related diseases (Kaminskyy et al., 2016).

properties

IUPAC Name

2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2S3/c18-17(19,20)10-3-1-4-11(7-10)21-14(23)9-22-15(24)13(27-16(22)25)8-12-5-2-6-26-12/h1-8H,9H2,(H,21,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFRXVUUPONSOU-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

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